1,2-Naphthoquinone

Catalog No.
S515686
CAS No.
524-42-5
M.F
C10H6O2
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Naphthoquinone

CAS Number

524-42-5

Product Name

1,2-Naphthoquinone

IUPAC Name

naphthalene-1,2-dione

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI Key

KETQAJRQOHHATG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water
SLIGHTLY SOL IN PETROLEUM ETHER

Synonyms

1,2-naphthoquinone, o-naphthoquinone, ortho-naphthoquinone

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=O

Description

The exact mass of the compound 1,2-Naphthoquinone is 158.0368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in waterslightly sol in petroleum etherin water, 181 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of 1,2-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photopolymerization

Anticancer Activities

Contraction of Trachea Smooth Muscles

Environmental Quinone in Diesel Exhaust Particles

Electrochemical Processes

Inhibition of Topoisomerase I and II

1,2-Naphthoquinone is a polycyclic aromatic organic compound with the chemical formula C10H6O2C_{10}H_6O_2. This compound is characterized by its yellow solid form, which can appear as golden yellow needles or brown powder. It is known for its reactivity, particularly as a diketone and ortho-quinone. 1,2-Naphthoquinone is a metabolite of naphthalene and can be formed via the oxidation of 1-amino-2-hydroxynaphthalene using ferric chloride. Its presence has been noted in diesel exhaust particles and it has been implicated in various health effects due to its toxic properties, including the potential to cause cataracts in animal models .

  • Toxicity: 1,2-Naphthoquinone has been shown to be cytotoxic (toxic to cells) and genotoxic (capable of damaging DNA) [, ]. Studies suggest it may play a role in the formation of cataracts and respiratory problems [, ].
  • Carcinogenicity: Some research suggests 1,2-naphthoquinone may be a potential carcinogen, but more data is needed for conclusive evidence [].

  • Electrophilic Reactions: The compound exhibits electrophilic behavior, allowing it to react with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activity and potential toxicity.
  • Reduction Reactions: It can undergo reduction to form 1,2-dihydroxynaphthalene, which implicates it in biochemical pathways involving antioxidants like ascorbic acid .
  • Adduct Formation: 1,2-Naphthoquinone forms adducts with various biomolecules, including proteins and DNA, leading to genotoxic effects. Studies have shown that it can covalently bind to cysteine residues in proteins, altering their function .

The biological activity of 1,2-naphthoquinone is multifaceted:

  • Cytotoxicity: It has been shown to induce cytotoxic effects in various cell types, leading to cell death through mechanisms such as oxidative stress and inflammation .
  • Genotoxicity: The compound can cause DNA damage through the generation of reactive oxygen species and by directly interacting with DNA molecules, increasing the risk of mutations .
  • Inflammatory Response: Exposure to 1,2-naphthoquinone triggers inflammatory pathways in cells. For instance, it has been shown to induce interleukin-11 production via extracellular signal-regulated kinase activation .

Several methods exist for synthesizing 1,2-naphthoquinone:

  • Oxidation of Naphthalene Derivatives: The most common method involves the oxidation of 1-amino-2-hydroxynaphthalene using ferric chloride as an oxidizing agent .
  • Chemical Transformations: Other synthetic routes include the transformation of naphthalene derivatives through various

1,2-Naphthoquinone has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its reactive nature .
  • Biological Research: Its ability to interact with biomolecules makes it valuable in studies related to oxidative stress and cellular signaling pathways.
  • Analytical Chemistry: The compound is used as a reagent in colorimetric assays for detecting amino acids and other biomolecules .

Research on interaction studies involving 1,2-naphthoquinone highlights its role in various biochemical processes:

  • Protein Interactions: Studies have demonstrated that 1,2-naphthoquinone can form covalent bonds with proteins, affecting their structure and function. For example, it binds to thioredoxin enzymes, inhibiting their activity and potentially altering redox homeostasis within cells .
  • DNA Interactions: The compound's ability to induce double-stranded DNA breaks suggests significant implications for understanding its genotoxic potential in human health contexts .

Several compounds are structurally or functionally similar to 1,2-naphthoquinone. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
1,4-NaphthoquinoneIsomerSimilar reactivity but different biological effects; often less toxic than 1,2-naphthoquinone.
Menadione (Vitamin K3)NaphthoquinoneUsed as a dietary supplement; exhibits antioxidant properties but also potential toxicity at high doses.
PlumbaginNaphthoquinoneExhibits antimicrobial properties; known for its cytotoxic effects on cancer cells.

Uniqueness of 1,2-Naphthoquinone

What sets 1,2-naphthoquinone apart from these similar compounds is its specific reactivity profile that leads to pronounced cytotoxicity and genotoxicity. Its ability to induce oxidative stress through reactive oxygen species generation makes it particularly noteworthy in studies related to environmental toxins and health risks associated with exposure.

Classical oxidation methodologies represent the foundational approaches for synthesizing 1,2-naphthoquinone from readily available naphthalene derivatives. These well-established routes have been extensively studied and optimized over decades of research and industrial application.

The most industrially significant classical route involves the aerobic oxidation of naphthalene using vanadium oxide catalysts [1] [2]. This process operates under high-temperature conditions (400-500°C) with vanadium pentoxide serving as the primary catalyst. The industrial synthesis follows the stoichiometric equation: C₁₀H₈ + 3/2 O₂ → C₁₀H₆O₂ + H₂O [1]. However, this method suffers from modest yields of approximately 36%, with phthalic anhydride formation as the predominant side reaction [1] [2]. The reaction mechanism involves initial formation of a naphthalene-catalyst complex, followed by sequential oxidation steps leading to the quinone structure [2] [3].

Chromium trioxide-based oxidation represents another classical approach that has demonstrated superior yields compared to vanadium-catalyzed processes [4] [5]. The Jones oxidation methodology employs chromium trioxide in acetonitrile under ambient temperature conditions, achieving yields ranging from 65-85% [4] [5]. This method proceeds through formation of chromate esters as intermediates, which subsequently undergo elimination reactions to yield the naphthoquinone product [6] [5]. The mechanism involves initial formation of a mixed chromate ester: CrO₃(OH)⁻ + RCH₂OH → CrO₃(OCH₂R)⁻ + H₂O, followed by α-hydrogen abstraction and carbonyl formation [6].

Cerium ammonium sulfate oxidation has emerged as one of the most efficient classical methods for naphthoquinone synthesis [7] [8]. This process achieves essentially quantitative yields (>95%) when conducted in acetonitrile-dilute sulfuric acid medium [8]. Stoichiometric studies indicate that six moles of cerium ammonium sulfate are required for complete oxidation of one mole of naphthalene to 1,4-naphthoquinone [7] [8]. The kinetic mechanism involves initial formation of a 1:1 complex between naphthalene and cerium(IV), followed by slow decomposition to form the naphthalene radical cation [8]. Subsequent fast steps involving additional cerium(IV) and water molecules complete the oxidation sequence [8].

A novel classical approach utilizes periodic acid in combination with chromium trioxide as a dual oxidant system [4]. This method operates under mild conditions (5°C) and achieves yields of 70-80% with reduced formation of side products [4]. The reaction mixture involves periodic acid (4.2 mmol) and chromium trioxide (0.1 mmol) in acetonitrile, with the substrate added under ice-cooled conditions [4]. The mechanism likely involves synergistic oxidation where periodic acid serves as the primary oxidant while chromium trioxide facilitates the formation of the quinone functionality [4].

Recent developments in classical oxidation include the hydrodehydroxylation of lawsone derivatives using aqueous hydroiodic acid in acetic acid under microwave irradiation [9]. This method achieves remarkable yields of 85-99% with complete chemoselectivity and regioselectivity [9]. The process involves selective removal of enolic hydroxyl groups from lawsone tautomers to access both 1,2- and 1,4-naphthoquinones [9]. The mild reaction conditions and quantitative yields make this approach particularly attractive for large-scale synthesis [9].

Catalytic Synthesis Using Transition Metal Complexes

Transition metal catalysis has revolutionized naphthoquinone synthesis by enabling highly selective transformations under mild conditions with improved functional group tolerance. These methodologies leverage the unique electronic properties of transition metals to facilitate complex bond-forming processes that would be challenging using traditional oxidation approaches.

Palladium-catalyzed methodologies have demonstrated exceptional versatility in naphthoquinone synthesis [10] [11]. The palladium acetate-catalyzed approach involves coupling of naphthalene derivatives with alkynes under controlled atmospheric conditions [10]. This process operates at temperatures between 120-150°C and achieves yields ranging from 68-81% with high regioselectivity [10] [11]. The mechanism involves initial palladium coordination to the alkyne substrate, followed by insertion into the naphthalene framework and subsequent oxidation to form the quinone functionality [11]. The use of palladium acetate in glacial acetic acid under nitrogen atmosphere for 10-24 hours has proven optimal for this transformation [4].

Rhodium-quinone complexes represent a particularly innovative approach to naphthoquinone synthesis [12] [13]. These catalyst systems utilize rhodium complexes with quinone ligands to facilitate efficient dehydrogenation reactions at room temperature [13]. The rhodium-quinone catalyst system demonstrates yields of 72-91% with excellent chemoselectivity [12] [13]. The unique feature of this system is that anionic charge is necessary for catalytic activity, requiring deprotonation of hydroxyl substituents on the hydroquinone ligand [12]. This deprotonation can be carried out stepwise using potassium tert-butoxide, forming neutral semiquinone and anionic quinone species [12].

The palladium-silver catalytic system has enabled unprecedented ring contraction reactions of naphthoquinones with alkynes [11] [14]. This methodology converts 2-hydroxyl-1,4-naphthoquinones into phthalides with good to high yields (47-90%) and excellent regioselectivity [11] [14]. The reaction employs palladium acetate with silver bis(trifluoromethanesulfonyl)imide and copper acetate under microwave irradiation at 45°C [14]. The mechanism involves initial palladium coordination, followed by ring contraction through a series of insertion and elimination steps [14].

Iridium-based complexes have found application in specialized naphthoquinone syntheses, particularly for accessing complex substituted derivatives [15]. These catalyst systems operate at temperatures between 80-120°C and achieve moderate to good yields (60-85%) [15]. The iridium catalysts demonstrate particular effectiveness in cross-coupling reactions involving aryl halides and organometallic reagents [15]. The mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling processes [15].

Copper-vanadium mixed catalyst systems bridge the gap between traditional oxidation and modern transition metal catalysis [2] [3]. These bimetallic systems operate under high-temperature conditions (400-500°C) but offer improved selectivity compared to single-metal catalysts [2] [3]. The copper component facilitates electron transfer processes while vanadium provides the primary oxidation activity [2]. However, these systems still suffer from moderate yields (40-60%) and require harsh reaction conditions [3].

The development of quinone-promoted palladium catalysis has emerged as a significant advancement in oxidative carbon-hydrogen arylation reactions [16]. Tailored quinones serve as redox-active cocatalysts that promote high-turnover palladium-catalyzed reactions [16]. The quinone structure can be systematically modified to balance multiple roles including facilitating reductive elimination, preventing catalyst deactivation, and enabling efficient aerobic oxidation [16]. This approach has achieved turnover numbers exceeding 1500 with 2,5-di-tert-butyl-1,4-benzoquinone as the optimal cocatalyst [16].

Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful tool for sustainable naphthoquinone production, offering reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. These approaches align with green chemistry principles by minimizing environmental impact while maintaining synthetic efficiency.

The microwave-assisted synthesis of naphthoquinone derivatives in aqueous medium represents a significant advancement in green chemistry applications [17] [18]. This methodology employs 200W microwave irradiation at 150°C for 5 minutes using a 1:1 acetonitrile:water mixture [17]. The optimized conditions achieve yields of 57-75% for various substituted naphthoquinones [17]. The dramatic reduction in reaction time from hours to minutes, combined with the use of aqueous solvent systems, significantly improves the environmental profile of the synthesis [17] [18]. The microwave heating provides efficient energy transfer directly to the reaction mixture, eliminating heat transfer limitations associated with conventional heating [18] [19].

Solvent-free synthetic approaches have demonstrated exceptional promise for sustainable naphthoquinone production [20]. The indium triflate-catalyzed three-component reaction operates under neat conditions at 110°C, achieving yields of 65-85% without requiring organic solvents [20]. This methodology involves the reaction of 2-hydroxy-1,4-naphthoquinone with substituted salicylic aldehydes and indoles using 10 mol% indium triflate as catalyst [20]. The reaction proceeds through regioselective formation of carbon-carbon bonds with excellent functional group tolerance [20]. The elimination of organic solvents significantly reduces waste generation and simplifies product isolation procedures [20].

Ionic liquid-mediated synthesis represents another innovative green chemistry approach [4]. The use of 1-butyl-3-methylimidazolium hexafluorophosphate as the reaction medium enables efficient palladium-catalyzed transformations at 70°C [4]. This methodology achieves yields of 60-80% over 4 hours while allowing for catalyst and ionic liquid recovery and reuse [4]. The ionic liquid serves multiple functions as solvent, stabilizing agent for the catalyst, and facilitating product separation [4]. The recyclability of the ionic liquid medium significantly improves the overall sustainability of the process [4].

Biocatalytic approaches utilizing enzymatic systems offer highly selective and environmentally benign routes to naphthoquinone derivatives [17] [21]. The CotA-laccase from Bacillus subtilis has demonstrated effectiveness in catalyzing the formation of 4-substituted-1,2-naphthoquinone derivatives [17]. This enzymatic approach operates under mild conditions with yields ranging from 55-70% over 12-24 hours [17] [21]. The enzyme demonstrates excellent substrate specificity and can be employed in aqueous media without requiring organic cosolvents [21]. The biocatalytic approach eliminates the need for harsh oxidizing agents and operates under ambient conditions [21].

Aqueous medium synthesis using heteropolyacid catalysts represents a significant advancement in sustainable quinone production [22] [23]. The molybdenum-vanadium-phosphorus heteropolyacid H₇PMo₈V₄O₄₀ serves as a bifunctional acid and redox catalyst [23]. This system enables one-pot synthesis of naphthoquinones from hydroquinone and substituted 1,3-dienes at room temperature [23]. The reaction achieves yields of 50-80% with product purities of 92-99% over 30 hours [23]. The catalyst can be regenerated and reused eight times without significant loss of activity [23]. The use of water as the primary solvent and room temperature operation significantly reduces the environmental impact [22] [23].

Recent developments in sustainable photopolymerization have highlighted the potential of naphthoquinone derivatives in green technology applications [24]. The naturally occurring origin of naphthoquinones adds an important sustainability dimension to their use in photopolymerization processes [24]. The integration with energy-efficient light-emitting diodes provides enhanced environmental benefits compared to traditional mercury lamp systems [24]. This approach demonstrates the broader implications of sustainable naphthoquinone synthesis for advanced materials applications [24].

Large-Scale Production Challenges and Purification Techniques

Industrial-scale production of 1,2-naphthoquinone faces significant technical challenges related to thermal stability, purification efficiency, and process economics. Understanding these limitations is crucial for developing viable commercial production strategies.

Thermal polycondensation represents the most significant challenge in large-scale naphthoquinone production [25]. The compound readily undergoes polycondensation reactions at temperatures above 125°C, leading to formation of pitch-like residues that significantly reduce product yields [25]. This thermal instability severely limits the application of high-temperature purification methods and necessitates careful temperature control throughout the production process [25]. The polycondensation reaction is accelerated by the presence of impurities having hydroxyl groups, such as hydroquinone-type compounds and dimers of ortho-naphthoquinone [25]. Industrial processes must therefore incorporate strategies to minimize these impurities or operate under conditions that prevent polycondensation [25].

Reduced pressure distillation has emerged as the preferred method for large-scale purification, achieving recovery rates of 85-90% [25] [26]. The optimal conditions involve distillation at 130-132°C under 2-4 mmHg pressure for approximately 4 hours [25]. This method can be implemented using either batch or continuous systems, including thin layer distillation configurations [25]. The success of reduced pressure distillation relies on maintaining the temperature of the distillator below 125°C while keeping the wall temperature above this threshold [25]. However, the method requires sophisticated equipment capable of maintaining precise temperature and pressure control throughout the operation [26].

Column chromatography, while effective for laboratory-scale purification, presents significant challenges for industrial implementation [27] [28]. Silica gel chromatography using hexane:ethyl acetate (5:1) as eluent achieves recovery rates of 75-85% [27] [28]. However, the large volumes of organic solvents required make this approach economically and environmentally unsuitable for large-scale production [28]. The method is further limited by the need for extensive solvent recovery and waste treatment systems [28]. Flash chromatography variations have been developed to improve efficiency, but scalability remains a fundamental limitation [29].

Recrystallization techniques offer moderate purification efficiency but suffer from poor removal of dark impurities [30]. Traditional recrystallization from methanol or petroleum ether achieves recovery rates of 60-75% [30]. The method is particularly ineffective at removing quinhydrone and other colored impurities that significantly impact product quality [30]. High-boiling petroleum ether (100-120°C) requires large solvent volumes (30-35 mL per gram), making the process economically challenging [30]. Methanol recrystallization, while using smaller solvent volumes (1.5 mL per gram), fails to provide adequate purification for industrial applications [30].

Sublimation methods, historically employed in industrial settings, present significant operational challenges [25] [31]. The process requires fluidized bed configurations with large air volumes to prevent thermal polycondensation during sublimation [25]. The carrier gas requirement and associated equipment complexity make this approach less attractive than alternative purification methods [25]. Additionally, sublimation requires extended drying times due to the volatile nature of naphthoquinone, creating logistical challenges for continuous production [31].

Steam distillation, while providing excellent product purity, suffers from low recovery rates (47-52%) and extensive cleanup requirements [30]. The process involves steam injection into crude naphthoquinone suspensions, followed by condensation and crystallization [30]. The major disadvantage is formation of dark brown viscous tar residues that are extremely difficult to remove from equipment [30]. Cleanup requires strong caustic solutions or prolonged bleach treatment, creating environmental concerns and operational delays [30]. The volatile nature of naphthoquinone during steam distillation also leads to product losses through vapor escape [30].

Modern short-path distillation technology offers potential solutions to traditional purification challenges [32]. These systems operate at extremely low pressures (0.001 mbar) with minimal thermal exposure, reducing polycondensation risks [32]. The internally arranged condenser design minimizes pressure losses and enables efficient separation at lower temperatures [32]. However, the capital investment requirements and technical complexity of short-path distillation systems present barriers to widespread industrial adoption [32].

Quality control challenges in large-scale production include monitoring of impurities that accelerate polycondensation reactions [25] [33]. Hydroquinone-type impurities and various dimeric species must be controlled to prevent process complications [25]. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry are required for comprehensive impurity profiling [33] [34]. The development of real-time monitoring systems for critical impurities represents an ongoing challenge for industrial implementation [34].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992)
Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline]

Color/Form

Golden yellow needles
Red needles from ethe

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

158.036779430 g/mol

Monoisotopic Mass

158.036779430 g/mol

Heavy Atom Count

12

Density

1.45 (NTP, 1992) - Denser than water; will sink
1.450 at 25 °C

LogP

log Kow = 2.11 (est)

Odor

Odorless

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

293 to 297 °F (Decomposes) (NTP, 1992)
145-7 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

804K62F61Q

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Exptl Therapy: 1-Naphthol was selectively toxic to human colorectal tumors compared to corresponding normal colonic tissue removed at surgery and maintained in short-term organ culture. Nineteen of 24 tumors studied showed a differential response. Three human colonic adenocarcinoma xenografts, in a short-term organ culture system, displayed the same response to 1-naphthol as primary tumors removed at surgery. 1-Naphthol, 1,2-, and 1,4-naphthoquinone were also toxic to two human colonic adenocarcinoma cell lines, LoVo, and COLO 206. The selective toxicity of 1-naphthol was mediated in part through an accumulation of 1-naphthol in the tumor tissue due to an impaired conjugation by the tumor. The higher concentrations of 1-naphthol may then exert their toxicity either directly or by formation of naphthoquinones. Some indirect evidence was obtained for the possible involvement of 1,2- or 1,4-naphthoquinone in the cytotoxicity of 1-naphthol. These studies suggest that further studies are warranted of the possible use of 1-naphthol or related compounds as antitumor agents.

Mechanism of Action

The mechanisms of toxicity of 1-naphthol and two of its metabolites 1,2-, and 1,4-naphthoquinone, to freshly isolated rat hepatocytes was studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. (14)C-1-Naphthol was metabolized by hepatocytes predominantly to its glucuronate and sulfate conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decr in intracellular GSH, which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. Apparently, the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, and change in redox potential. /Quinones/

Vapor Pressure

0.000099 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

524-42-5

Metabolism Metabolites

1,2-Naphthoquinone is metabolized to 1,2-dihydroxynaphthalene in pigs. /From Table/
1-Naphthol was metabolized by tyrosinase, polyphenol oxidase, primarily to 1,2-naphthoquinone and to small amounts of 1,4-naphthoquinone as well as to covalently bound products. The inhibition of covalent binding by ethylenediamine, which reacts specifically with 1,2-naphthoquinone but not 1,4-naphthoquinone, suggested that most of the covalent binding was due to 1,2-naphthoquinone or a metabolite of similar structure.
In rat liver microsomal preparations, 1-naphthol is metabolized by the cytochrome p450 mixed function oxidase to 1,4-naphthoquinone and covalently bound species. The major binding species are derived from 1,4-naphthoquinone but not 1,2-naphthoquinone. 1-Naphthol is also metabolized by tyrosinase (monophenol monooxygenase; polyphenol oxidase) primarily to 1,2-naphthoquinone and covalently bound products; most of the covalent binding was derived from a 1,2-naphthoquinone derivative.
The hepatic microsomal metabolism of 1-naphthol, 1,2- and 1,4-naphthoquinone has been shown to generate active oxygen species by using electron spin resonance spin-trapping techniques. 1-Naphthol, in the presence of NADPH, and 1,2- and 1,4-naphthoquinone, with either NADH or NADPH, caused a stimulation in both the rate of microsomal oxygen consumption and the formation of superoxide spin adduct, 5,5-dimethyl-2-hydroxyperoxypyrrolidino-1-oxyl (DMPO-OOH). Superoxide dismutase, but not catalase, prevented the formation of this spin adduct, further supporting the suggestion that the superoxide free radical was the major oxy-radical formed during the microsomal metabolism of 1-naphthol and the naphthoquinones. These results are compatible with the suggestion that 1-naphthol may exert its toxicity to isolated hepatocytes and other cellular systems by metabolism to naphthoquinones followed by their redox cycling with concomittant generation of active oxygen species, in particular superoxide free radicals.
...The toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

1,2-Naphthoquinone

Methods of Manufacturing

Prepared by oxidation of 1-amino-2-naphthol with ferric chloride:...; by oxidation of naphthalene: Milas, US 2395638 (1946 to Research Corp.); by bacterial dissimilation of naphthalene:...; from tetrachloro-o-benzoquinone...
1,2-Naphthoquinone is obtained in 80% yield when 2-naphthol is oxidized by air in the liquid phase with copper(I) chloride as catalyst. Slightly lower yields are obtained when periodic acid and dimethyl formamide, iodosobenzene, or benzene seleninic anhydride is used as oxidant. A 95% yield can, however, be obtained with tetramethyloxopiperidinium chloride at low temperature. The quinone can also be obtained by the oxidation of 1-amino-2-hydroxynaphthalene hydrochloride with iron(III) chloride in hydrochloric acid.

General Manufacturing Information

1,2-Naphthalenedione: INACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8091; Procedure: gas chromatography with electron capture detection or nitrogen-phosphorus detection; Analyte: 1,2-naphthoquinone; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Interactions

...The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed.

Dates

Last modified: 08-15-2023

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